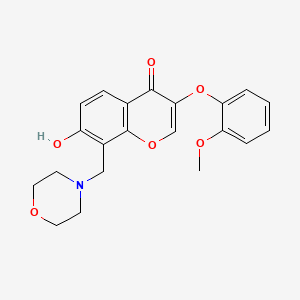

7-Hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic compound that belongs to the class of flavonoids. This compound has been of great interest to researchers due to its potential applications in various fields of science.

Scientific Research Applications

Synthetic Chemistry Applications

- Chromene Derivatives in Photochromic Materials: Chromene derivatives have been synthesized via carbene complex reactions, offering a pathway to naphthopyran and naphthopyrandione units found in photochromic materials and biologically active natural products. These compounds, obtained through benzannulation reactions, display potential in material sciences due to their sensitivity to air and unique reaction mechanisms with alkynes (Rawat, Prutyanov, & Wulff, 2006).

- Eco-Friendly Synthesis Approaches: Morpholine catalyzed one-pot multicomponent synthesis of compounds containing the chromene core in water demonstrates an environmentally friendly approach to synthesizing dihydropyrano[c]chromene derivatives. This process emphasizes simplicity, reduced use of hazardous materials, and cost-effectiveness (Heravi, Zakeri, & Mohammadi, 2011).

Biological Activity

- Anti-Tobacco Mosaic Virus Activity: Phenolic compounds derived from Cassia siamea, including chromen-4-one derivatives, have shown potential anti-Tobacco Mosaic Virus (anti-TMV) activity. This suggests their use in agricultural applications to protect crops against viral infections (Li et al., 2015).

- Antimicrobial and Enzyme Inhibition: Chromen-4-one derivatives have been evaluated for their antimicrobial activity and potential as enzyme inhibitors, such as DNA-dependent protein kinase (DNA-PK), indicating their therapeutic potential in cancer treatment and antibacterial applications (Gao et al., 2012; Sahoo et al., 2019).

Material Science and Anti-Corrosion

- Anti-Corrosion Properties: 8-Hydroxyquinoline derivatives, including morpholinomethyl quinolin-8-ol, have been investigated for their anti-corrosion performance on mild steel in acidic medium. This research opens avenues for the application of these compounds in protecting metals against corrosion, with studies showing significant inhibition effects (Douche et al., 2020).

properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-25-17-4-2-3-5-18(17)28-19-13-27-21-14(20(19)24)6-7-16(23)15(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJRLSQUJNZUDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-(2-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)

![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)

![Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2872247.png)

![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)